molecular formula C22H32Cl2N2O4 B1675136 Lorglumide CAS No. 97964-56-2

Lorglumide

Cat. No.: B1675136
CAS No.: 97964-56-2
M. Wt: 459.4 g/mol
InChI Key: IEKOTSCYBBDIJC-UHFFFAOYSA-N
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Mechanism of Action

Lorglumide works by inhibiting gastrointestinal motility and reducing gastric secretions . It acts as a cholecystokinin antagonist, with fairly high selectivity for the CCK A subtype .

Future Directions

While Lorglumide has been suggested as a potential treatment for a variety of gastrointestinal problems and some forms of cancer, animal and human testing has produced inconsistent results . Therefore, more research is needed to establish a clear therapeutic role for this compound.

Preparation Methods

The synthesis of lorglumide involves several steps, starting with the preparation of the key intermediate, 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with N,N-dipentyl-α-glutamine to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Lorglumide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOTSCYBBDIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046961
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97964-56-2
Record name Lorglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97964-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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